Menadione epoxide
Overview
Description
Menadione Epoxide Description
Menadione, also known as 2-methyl-1,4-naphthoquinone, is a synthetic chemical compound with a naphthoquinone structure and is a derivative of vitamin K. It has been studied for its interactions with various biological molecules and its effects on cellular processes. Menadione epoxide is a derivative of menadione, formed in the vitamin K cycle, and has been shown to have biological effects, such as influencing experimental immune arthritis in rabbits .
Synthesis Analysis
The synthesis of menadione can be achieved through the oxidation of 2-methyl-1-naphthol using hydrogen peroxide as an oxidant. This reaction can be catalyzed by niobium-based heterogeneous systems, with the selectivity of menadione formation being influenced by the concentration of hydrogen peroxide and the mode of oxidant addition . Additionally, the epoxidation of menadione to form menadione epoxide can be catalyzed by the zeolite imidazolate framework ZIF-8 using aqueous hydrogen peroxide, showcasing a truly heterogeneous nature and maintaining the framework structure intact .
Molecular Structure Analysis
Menadione's molecular structure consists of a naphthoquinone core with a methyl group at the second position. The electron-deficient C=C bond in menadione is susceptible to epoxidation, which can be catalyzed by ZIF-8 in the presence of hydrogen peroxide . The structure of menadione allows it to interact with various cellular components, such as glutathione, leading to the formation of a menadione-GSH conjugate .
Chemical Reactions Analysis
Menadione undergoes redox reactions with glutathione, resulting in the depletion of GSH and the formation of GSSG. This interaction also leads to the production of reactive oxygen species such as superoxide anion radical and hydrogen peroxide . In erythrocyte membranes, menadione induces oxidation, affecting protein-protein interactions and the rotational motion of spin-labeled sialic acid . Menadione can also oxidize the haem groups of oxyhemoglobin, leading to the formation of methemoglobin and haemichrome, with the reaction being influenced by the presence of superoxide dismutase and catalase .
Physical and Chemical Properties Analysis
Menadione's physical and chemical properties are characterized by its reactivity with cellular components and its cytotoxic effects. It is known to induce cytotoxicity in hepatocytes and biliary epithelial cells, with the latter showing high sensitivity to menadione-induced oxidative stress . Menadione's cytotoxic effects are also observed in human erythrocyte membranes, where it alters the physical state of membranes and increases protein-protein interactions . Furthermore, menadione stimulates the production of superoxide anion in human polymorphonuclear leukocytes and can modulate functional responses in these cells .
Scientific Research Applications
Immunomodulatory Effects
- Menadione epoxide has shown potential in modifying immune responses. A study demonstrated its beneficial effects in experimental immune arthritis in rabbits. Menadione epoxide decreased certain enzyme activities in synovial lining cells, indicating a possible role in inflammatory conditions (Pitsillides et al., 1991).
Cellular Metabolism and Toxicity
- Research on Saccharomyces cerevisiae (yeast) revealed that menadione influences glutathione levels and triggers oxidative stress, impacting cell survival. This study suggests that menadione's metabolism plays a crucial role in cellular responses to oxidative stress (Ządzinski et al., 1998).
Genotoxic and Mutagenic Potential
- Menadione's interaction with DNA and its potential mutagenic effects were investigated, showing that it causes DNA damage and repair mechanisms in mammalian cells without being carcinogenic. This highlights its role in studying genetic stability and the response of cells to oxidative stress (Cojocel et al., 2006).
Redox Reactions and Antioxidant Activity
- A study exploring the antioxidant properties of menadione noted its potent inhibition of lipid peroxidation, suggesting a possible role in combating oxidative stress at the cellular level (Talcott et al., 1985).
Protective Mechanisms Against Oxidative Stress
- Menadione's role in inducing protective mechanisms against oxidative damage was studied in human endothelial cells. It indicated that the multidrug-resistance-associated protein (MRP) helps in protecting cells from menadione-induced oxidative stress (Takahashi et al., 2009).
Induction of Apoptosis and Cell Death
- Studies have shown that menadione induces programmed cell death in certain cell types. This has been observed in human leukemia cells, where it was found to affect cellular processes like apoptosis and luminescence, providing insights into cancer cell behavior (Baran et al., 2010).
Future Directions
properties
IUPAC Name |
1a-methyl-7aH-naphtho[2,3-b]oxirene-2,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-11-9(13)7-5-3-2-4-6(7)8(12)10(11)14-11/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUKDUBCRRYXDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(O1)C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934995 | |
Record name | 1a-Methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80934995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Menadione epoxide | |
CAS RN |
15448-59-6 | |
Record name | 2,3-Epoxy-2-methyl-1,4-naphthoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15448-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Menadione epoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015448596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Menadione epoxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1a-Methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80934995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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